(3-Amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)-(4-chlorophenyl)methanone
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Description
The compound “(3-Amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)-(4-chlorophenyl)methanone” is a chemical substance with the CAS number 260549-57-3 . It has a molecular formula of C16H13ClN2O2 and a molecular weight of 300.74 .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the search results. Some basic properties like its molecular weight (300.74) are mentioned . For a comprehensive analysis of its properties, specialized databases or experimental measurements would be required.Scientific Research Applications
Antimicrobial and Anticancer Agents
Certain derivatives of the chemical compound have been synthesized and evaluated for their antimicrobial and anticancer activities. For instance, 4-amino-3-(4-chlorophenyl)-1H-pyrazol-5-yl-methanone and 6-amino-3-(4-chlorophenyl)-5-methyl-1,6-dihydro-7H-pyrazolo[4,3-d]-pyrimidin-7-one exhibited higher anticancer activity compared to the reference drug doxorubicin. Additionally, most of the newly synthesized compounds demonstrated good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
Betahistine Intermediate Production
A study reported the stereoselective reduction of (4-chlorophenyl)-(pyridin-2-yl)methanone (CPMK) to (S)-CPMA, a crucial chiral intermediate of the anti-allergic drug Betahistine, using Kluyveromyces sp. in an aqueous two-phase system. The substrate tolerance and biocompatibility of microbial cells were significantly enhanced in this system, contributing to the improved production of (S)-CPMA (Ni, Zhou, & Sun, 2012).
Applications in Material Science and Molecular Structure Analysis
Dyeing Polyester Fibers
Novel heterocyclic aryl monoazo organic compounds, including derivatives of the given chemical structure, were synthesized for dyeing polyester fabrics. These novel synthesized compounds also exhibited high efficiency based on in vitro screening of their antioxidant activity, antitumor activity against Ehrlich ascites carcinoma cell line, and antimicrobial activity against various pathogenic bacteria and fungi (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).
Molecular Structure Analysis
The molecular and crystal structures of related compounds have been analyzed to understand their conformations and interactions, essential for various applications in pharmaceuticals and material science. For example, the crystal and molecular structure of (2-((6-chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl) Methanone was synthesized and characterized spectroscopically, and the structure exhibited intermolecular hydrogen bonds (Lakshminarayana et al., 2009).
properties
IUPAC Name |
(3-amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)-(4-chlorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-8-7-9(2)19-16-12(8)13(18)15(21-16)14(20)10-3-5-11(17)6-4-10/h3-7H,18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMNWCNORUCWLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(O2)C(=O)C3=CC=C(C=C3)Cl)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)-(4-chlorophenyl)methanone |
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